beta-Hederin

Vue d'ensemble

Description

La bêta-hédérine est un composé saponinique triterpénoïde présent dans diverses plantes, notamment dans les feuilles d'Hedera helix (lierre commun). Elle est connue pour ses diverses activités biologiques, notamment ses propriétés antitumorales, anti-inflammatoires et antimicrobiennes . Le composé a suscité un intérêt considérable dans la communauté scientifique en raison de ses applications thérapeutiques potentielles.

Analyse Biochimique

Biochemical Properties

Beta-Hederin interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been identified as a potent inhibitor of the Wnt/β-catenin signaling pathway in breast cancer stem cells .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been found to downregulate the transcription of Cyclin D1 and CD44 while up-regulating the transcription of the tumor suppressor p53 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a potent inhibitor of the Wnt/β-catenin signaling pathway, which is frequently overactivated in cancer stem cells .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La bêta-hédérine peut être synthétisée par une stratégie de glycosylation par étapes. Le processus implique la glycosylation de l'acide oléanolique, un triterpénoïde pentacyclique, avec des portions de sucre spécifiques. Les conditions de réaction comprennent généralement l'utilisation de donneurs et d'accepteurs de glycosyle en présence de catalyseurs tels que les acides de Lewis .

Méthodes de production industrielle : La production industrielle de bêta-hédérine implique souvent l'extraction de sources naturelles, en particulier les feuilles d'Hedera helix. Les feuilles sont traitées à l'aide de solvants comme le méthanol ou l'éthanol pour obtenir des extraits bruts, qui sont ensuite purifiés à l'aide de techniques chromatographiques pour isoler la bêta-hédérine .

Analyse Des Réactions Chimiques

Types de réactions : La bêta-hédérine subit diverses réactions chimiques, notamment :

Oxydation : La bêta-hédérine peut être oxydée pour former des dérivés avec des activités biologiques modifiées.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur la molécule de bêta-hédérine, améliorant potentiellement sa bioactivité.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium sont souvent utilisés.

Substitution : Des réactifs comme les chlorures d'acyle et les amines sont utilisés dans les réactions de substitution.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de la bêta-hédérine avec des activités biologiques améliorées ou modifiées, telles qu'une efficacité antitumorale accrue .

4. Applications de la recherche scientifique

La bêta-hédérine a un large éventail d'applications de recherche scientifique :

Chimie : Elle sert de précurseur pour synthétiser de nouveaux dérivés triterpénoïdes ayant des applications pharmaceutiques potentielles.

Biologie : La bêta-hédérine est étudiée pour son rôle dans la modulation des processus cellulaires, notamment l'apoptose et la régulation du cycle cellulaire.

Médecine : Le composé présente une activité antitumorale significative, ce qui en fait un candidat pour la thérapie contre le cancer. .

5. Mécanisme d'action

La bêta-hédérine exerce ses effets par le biais de diverses cibles moléculaires et voies métaboliques :

Activité antitumorale : La bêta-hédérine induit l'apoptose dans les cellules cancéreuses en activant les caspases et en inhibant les protéines anti-apoptotiques telles que Bcl-2.

Activité anti-inflammatoire : Le composé inhibe la production de cytokines et de médiateurs pro-inflammatoires, réduisant ainsi l'inflammation.

Activité antimicrobienne : La bêta-hédérine perturbe les membranes cellulaires microbiennes, ce qui entraîne la lyse et la mort cellulaires.

Applications De Recherche Scientifique

Beta-Hederin has a wide range of scientific research applications:

Chemistry: It serves as a precursor for synthesizing novel triterpenoid derivatives with potential pharmaceutical applications.

Biology: this compound is studied for its role in modulating cellular processes, including apoptosis and cell cycle regulation.

Medicine: The compound exhibits significant antitumor activity, making it a candidate for cancer therapy. .

Mécanisme D'action

Beta-Hederin exerts its effects through various molecular targets and pathways:

Antitumor Activity: this compound induces apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins such as Bcl-2.

Anti-inflammatory Activity: The compound inhibits the production of pro-inflammatory cytokines and mediators, thereby reducing inflammation.

Antimicrobial Activity: this compound disrupts microbial cell membranes, leading to cell lysis and death.

Comparaison Avec Des Composés Similaires

La bêta-hédérine est souvent comparée à d'autres saponines triterpénoïdes, telles que :

Alpha-hédérine : Trouvée dans la même plante, l'alpha-hédérine partage des activités biologiques similaires mais diffère dans sa composition en portions de sucre.

Hédéracoside C : Ce composé est également dérivé d'Hedera helix et possède des propriétés thérapeutiques comparables, mais diffère par sa liaison glycosidique.

La bêta-hédérine se distingue par son motif de glycosylation unique, qui contribue à ses activités biologiques distinctes et à son potentiel thérapeutique.

Activité Biologique

Beta-hederin, a triterpenoid saponin derived from the leaves of Hedera helix and Nigella sativa, has garnered attention for its diverse biological activities, particularly its anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer types, and other notable pharmacological effects.

This compound exhibits several mechanisms through which it exerts its biological effects:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines. Research indicates that it activates caspases, specifically caspase-3 and caspase-9, leading to programmed cell death in breast cancer cells (MCF-7 and MDA-MB-231) . This apoptotic effect is associated with mitochondrial changes, including the release of cytochrome c and Apaf-1 .

- Ferroptosis Promotion : Recent studies have revealed that this compound can promote ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. It enhances the nuclear expression of EGR1 and modulates pathways involving DDIT3/ATF3, contributing to its anticancer effects in non-small cell lung cancer (NSCLC) models .

- Autophagy Regulation : this compound has been identified as an incomplete autophagy inducer in NSCLC cells. It targets the mTOR pathway to activate autophagy but inhibits lysosomal acidification, leading to impaired autophagic flux and subsequent cellular damage .

Anticancer Activity

This compound's anticancer properties have been extensively studied across various cancer types:

Case Studies

- Breast Cancer Study : In a study examining the effects of this compound on breast cancer cells, researchers found that treatment with this compound increased the activity of apoptotic markers and led to significant reductions in cell viability. The study highlighted the potential for this compound as a therapeutic agent against breast cancer .

- Lung Cancer Research : In another investigation focused on NSCLC, this compound was shown to enhance the effectiveness of cisplatin by reversing drug resistance in resistant cell lines. The study utilized xenograft models to confirm in vivo efficacy, demonstrating reduced tumor volumes when combined with cisplatin treatment .

- Autophagy Induction Study : A study exploring the role of this compound in autophagy revealed that it activates autophagic processes while simultaneously impairing lysosomal function. This dual action suggests a complex role for this compound in cancer therapy, potentially leading to novel treatment strategies .

Other Biological Activities

Beyond its anticancer effects, this compound displays a range of biological activities:

- Antiviral Activity : this compound has demonstrated antiviral properties against various pathogens.

- Anti-inflammatory Effects : It exhibits anti-inflammatory effects that may contribute to its overall therapeutic potential.

- Cytotoxicity : Studies indicate that this compound can induce cytotoxicity in different cell types through membrane interaction mechanisms .

Propriétés

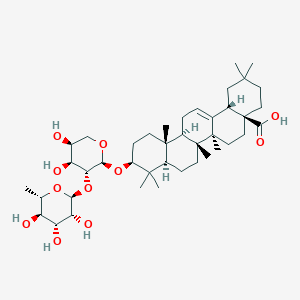

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H66O11/c1-21-28(43)30(45)31(46)33(50-21)52-32-29(44)24(42)20-49-34(32)51-27-12-13-38(6)25(37(27,4)5)11-14-40(8)26(38)10-9-22-23-19-36(2,3)15-17-41(23,35(47)48)18-16-39(22,40)7/h9,21,23-34,42-46H,10-20H2,1-8H3,(H,47,48)/t21-,23-,24-,25-,26+,27-,28-,29-,30+,31+,32+,33-,34-,38-,39+,40+,41-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAJNOZMACNWJD-HVUPOBLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H66O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331673 | |

| Record name | beta-Hederin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

735.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35790-95-5 | |

| Record name | β-Hederin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35790-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hederin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of beta-hederin against Leishmania parasites?

A1: this compound exhibits its anti-leishmanial activity by disrupting the integrity and potential of the parasite's cell membrane. [, , ] This disruption affects vital cellular processes, ultimately leading to parasite death. Notably, hederacolchiside A1, another saponin isolated from ivy, demonstrates even stronger activity against both the promastigote and amastigote forms of the parasite compared to this compound. [, ]

Q2: Does this compound show any synergistic effects when used in combination with existing anti-leishmanial drugs?

A2: Yes, studies have shown that using subtoxic concentrations of this compound in conjunction with conventional anti-leishmanial drugs like pentamidine and amphotericin B can enhance their efficacy against both the promastigote and amastigote stages of Leishmania parasites. [] Interestingly, the study indicated that this compound's effect on the promastigote membrane might have a cumulative action with amphotericin B. []

Q3: Does this compound exhibit any cytotoxic effects on human cells?

A3: While this compound shows promise as an anti-leishmanial agent, research indicates it also has a potent antiproliferative effect on human monocytes (THP1 cells). [, ] This effect stems from the compound's ability to inhibit DNA synthesis in these cells. [, ] The toxicity towards human cells raises concerns about its potential as a therapeutic agent and necessitates further investigation into its safety profile.

Q4: Beyond its anti-leishmanial activity, does this compound show activity against other diseases?

A4: Research indicates that this compound can reverse adriamycin (ADR) resistance in breast cancer cell lines (MCF-7 and SUM-1315). [] This effect appears to be mediated through interaction with the Nucleosome Assembly Protein 1 Like 5 (NAP1L5), suggesting a potential target for overcoming ADR resistance in breast cancer. []

Q5: What is the chemical structure of this compound?

A5: this compound is a triterpenoid saponin. Its full chemical name is 3-O-α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl oleanolic acid. [] Unfortunately, the provided abstracts do not include specific details regarding its molecular formula, weight, or spectroscopic data.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.